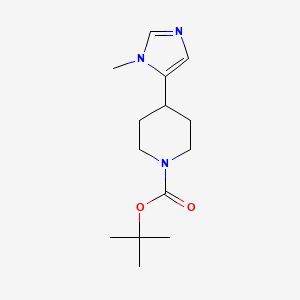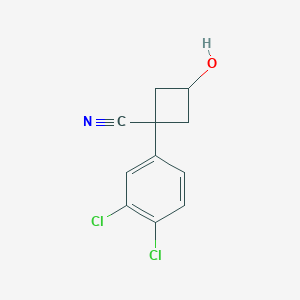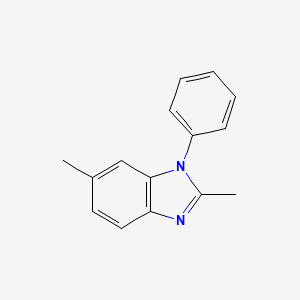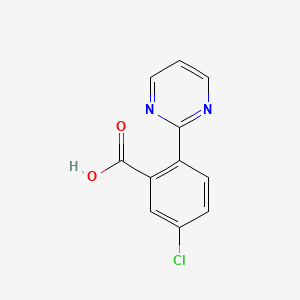
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one: is a heterocyclic compound that contains a pyridazine ring substituted with an acetyl group at the 3-position and a 4-chlorophenyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone derivative. The reaction typically proceeds as follows:
Step 1: 4-chlorobenzoylhydrazine is reacted with ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid.
Step 2: The reaction mixture is heated under reflux for several hours to promote cyclization and formation of the pyridazinone ring.
Step 3: The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The acetyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The pyridazinone ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-acetyl-1-phenylpyridazin-4(1H)-one: Lacks the chlorine atom on the phenyl ring, which may affect its reactivity and binding properties.
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one: Contains a methyl group instead of a chlorine atom, which can influence its electronic properties and reactivity.
3-acetyl-1-(4-nitrophenyl)pyridazin-4(1H)-one:
Uniqueness
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one is unique due to the presence of the chlorine atom on the phenyl ring, which can enhance its reactivity and binding properties. This structural feature can make it more suitable for specific applications in medicinal chemistry and material science compared to its analogs.
Eigenschaften
Molekularformel |
C12H9ClN2O2 |
|---|---|
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
3-acetyl-1-(4-chlorophenyl)pyridazin-4-one |
InChI |
InChI=1S/C12H9ClN2O2/c1-8(16)12-11(17)6-7-15(14-12)10-4-2-9(13)3-5-10/h2-7H,1H3 |
InChI-Schlüssel |
VANSSXURRDRSAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)








![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
